2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
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Overview
Description
2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzodiazole core substituted with a 2-methylphenyl group and a 2-phenoxyethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with 2-methylbenzaldehyde, followed by the introduction of the 2-phenoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and substitution processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzodiazole core and the substituent groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenyl-1H-1,3-benzodiazole: Lacks the 2-methylphenyl and 2-phenoxyethyl substituents, resulting in different chemical and biological properties.
2-(2-Methylphenyl)-1H-1,3-benzodiazole: Similar structure but without the 2-phenoxyethyl group, which may affect its reactivity and applications.
1-(2-Phenoxyethyl)-1H-1,3-benzodiazole:
Uniqueness: The presence of both the 2-methylphenyl and 2-phenoxyethyl groups in 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets
Properties
IUPAC Name |
2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZFNUSLJDVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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